山柑亭B-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

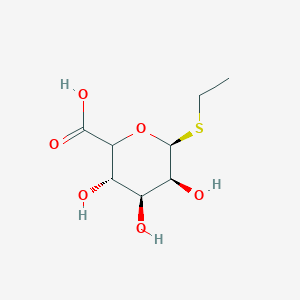

Scopoletin B-D-glucuronide is a compound that is found naturally in plants and is known for its medicinal properties. It is a flavonoid glycoside, which is a type of secondary metabolite found in plants. It is also known as scopoletin-7-O-glucuronide, scopoletin-7-O-beta-D-glucuronide, scopoletin-7-O-beta-D-glucuronide, or scopoletin-7-O-beta-D-glucuronide. Scopoletin B-D-glucuronide is an important component of traditional Chinese medicine, and it has been used to treat a variety of ailments, including inflammation, pain, and fever. In recent years, scopoletin B-D-glucuronide has been the subject of much research, and its potential therapeutic applications are being explored.

科学研究应用

Antioxidant Properties

Scopoletin B-D-glucuronide has been studied for its antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

The compound has shown potential in antimicrobial applications . Antimicrobial substances offer a defense against microorganisms, including bacteria and fungi .

Anticancer Potential

Research has indicated that Scopoletin B-D-glucuronide may have anticancer properties . This could make it a valuable resource in the development of new cancer treatments .

Anti-Inflammatory Effects

Scopoletin B-D-glucuronide has been associated with anti-inflammatory effects . Inflammation is a natural response of the body to injury or illness, but chronic inflammation can lead to various health problems .

Neuroprotective Aspects

The compound has been studied for its neuroprotective aspects . Neuroprotective substances protect nerve cells against damage, degeneration, or impairment of function .

Biomedical Research

Beyond the pharmaceutical domain, Scopoletin B-D-glucuronide also finds applications in the field of biomedical research . It’s unique chemical structure is leveraged to design innovative drug candidates .

Biosynthesis in Microbial Cell Factories

The biosynthesis of Scopoletin B-D-glucuronide in artificial microbial cell factories has been reviewed as an attractive improvement strategy . Synthetic biology and metabolic engineering are introduced as innovative tools for the efficient synthesis of Scopoletin B-D-glucuronide .

作用机制

- Scopoletin B-D-glucuronide may exert its effects through various mechanisms:

- Anti-Inflammatory Activity : Scopoletin, the parent compound of Scopoletin B-D-glucuronide, has demonstrated anti-inflammatory properties. It inhibits cytokine production (e.g., TNF-α, IL-1β, IL-6) in macrophages .

- Anti-Angiogenic Effects : Scopoletin inhibits tube formation, proliferation, and migration of endothelial cells by obstructing VEGFR2 autophosphorylation and inhibiting ERK1/2, p38 MAPK, and Akt activation .

- Antifungal Action : Scopoletin interferes with fungal cell component synthesis, disrupts cell walls and plasma membranes, and impairs biofilm growth and proliferation in certain fungi .

Mode of Action

属性

IUPAC Name |

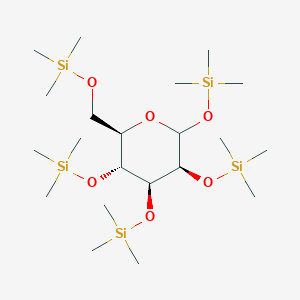

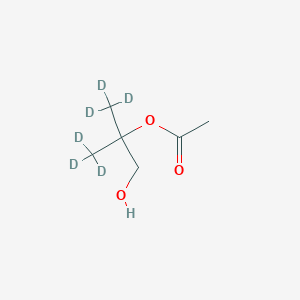

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTLUAQBFYOVMO-JHZZJYKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scopoletin B-D-glucuronide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)